- Heteroaromatic derivatives for use as regulator, preparation method therefor and use thereof, World Intellectual Property Organization, , ,

Cas no 934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine)

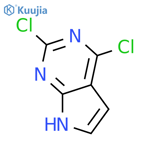

![2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://it.kuujia.com/scimg/cas/934524-10-4x500.png)

934524-10-4 structure

Nome del prodotto:2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Numero CAS:934524-10-4

MF:C13H9Cl2N3O2S

MW:342.200459241867

MDL:MFCD13193624

CID:823254

PubChem ID:53486828

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

- 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-7H-Pyrrolo[2,3-d]pyrimidine

- 7H-Pyrrolo[2,3-d]pyrimidine, 2,4-dichloro-7-[(4-methylphenyl)sulfonyl]-

- 2,4-Dichloro-7-(4-methylbenzenesulfonyl)-7h-pyrrolo[2,3-D]pyrimidine

- C13H9Cl2N3O2S

- DTDGVNQSPAWHTH-UHFFFAOYSA-N

- BCP14551

- PB19366

- AX8166283

- AB0027744

- W9612

- ST24027313

- 2,4-dichloro-7-tosyl-pyrrolo[2,3-d]pyrimidine

- 2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,

- 2,4-Dichloro-7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)

- 2,4-Dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine

- 934524-10-4

- DB-355216

- A1-00638

- 2 pound not4-Dichloro-7-tosyl-7H-pyrrolo[2 pound not3-d]pyrimidine

- DS-0760

- CS-M2770

- 2,4-Dichloro-7-(p-tolylsulfonyl)pyrrolo[2,3-d]pyrimidine

- AKOS015850444

- 44TZH2Y76U

- 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

- MFCD13193624

- DTXSID30705152

- SCHEMBL1015374

- 2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

-

- MDL: MFCD13193624

- Inchi: 1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3

- Chiave InChI: DTDGVNQSPAWHTH-UHFFFAOYSA-N

- Sorrisi: O=S(N1C2C(=C(N=C(N=2)Cl)Cl)C=C1)(C1C=CC(C)=CC=1)=O

Proprietà calcolate

- Massa esatta: 340.979

- Massa monoisotopica: 340.979

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 21

- Conta legami ruotabili: 2

- Complessità: 476

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 73.2

- XLogP3: 4.1

Proprietà sperimentali

- Densità: 1.59

- Punto di ebollizione: 447.1±55.0°C at 760 mmHg

- Punto di infiammabilità: 224.217°C

- Indice di rifrazione: 1.707

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- Condizioni di conservazione:Inert atmosphere,2-8°C

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048296-25g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 98% | 25g |

¥6148.00 | 2024-04-24 | |

| Ambeed | A114934-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 97% | 10g |

$489.0 | 2025-02-21 | |

| eNovation Chemicals LLC | Y0978214-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 95% | 10g |

$400 | 2024-08-02 | |

| eNovation Chemicals LLC | D960525-1g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine |

934524-10-4 | 95+% | 1g |

$120 | 2024-06-06 | |

| abcr | AB437626-1 g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 1g |

€170.50 | 2023-07-18 | ||

| Ambeed | A114934-250mg |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 97% | 250mg |

$32.0 | 2025-02-21 | |

| abcr | AB437626-250 mg |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 250MG |

€133.10 | 2022-03-02 | ||

| abcr | AB437626-5 g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine; . |

934524-10-4 | 5g |

€553.00 | 2023-07-18 | ||

| Chemenu | CM152404-1g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine |

934524-10-4 | 95%+ | 1g |

$206 | 2021-08-05 | |

| eNovation Chemicals LLC | D960525-10g |

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyriMidine |

934524-10-4 | 95+% | 10g |

$405 | 2024-06-06 |

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; overnight, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 1 h, rt

Riferimento

- Synthesis and biological evaluation of substituted 2-anilino-7H-pyrrolopyrimidines as PDK1 inhibitors, Tetrahedron, 2014, 70(33), 4947-4956

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt

1.2 1 h, rt

1.2 1 h, rt

Riferimento

- Preparation of alkynyl pyrrolopyrimidine compounds as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt

Riferimento

- JAK/HDAC double-target inhibitor containing 4-aminopyrazole structure, its preparing method and application, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 30 min, rt

Riferimento

- Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors, Journal of Medicinal Chemistry, 2014, 57(1), 144-158

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt

Riferimento

- Preparation of imidazolylheteroaryldiamine derivatives for use as JAK kinase inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; 0 °C; 3 h, rt

Riferimento

- Deuterated tasocitinib derivatives as Janus kinase 3 inhibitors and their preparation and use for the treatment and prevention of Janus kinase 3-mediated diseases, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 h, rt

Riferimento

- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors, ACS Medicinal Chemistry Letters, 2016, 7(10), 950-955

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Aryl phosphorus oxide with inhibitory effect on protein tyrosine kinase, China, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 16 h, rt

Riferimento

- Fused-ring heterocycle derivative and medical use thereof, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 1 h, 25 °C

Riferimento

- Preparation, antitumor activity and protein kinase inhibition of pyrrolopyrimidines, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 2 h, rt

Riferimento

- Preparation of pyrrolopyrimidines as inhibitors of LRRK2 kinase for the treatment of diseases, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, rt

Riferimento

- Preparation of pyrimidine and pyridine derivatives useful in treatment, amelioration or prevention of influenza, World Intellectual Property Organization, , ,

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium chloride Solvents: Dichloromethane , Water ; rt; 1.5 h, rt

Riferimento

- Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors, ACS Medicinal Chemistry Letters, 2019, 10(12), 1628-1634

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Substituted diaminopyrimidine compound and its application in treating ALK-mediated disease, China, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled; 5 h, rt

Riferimento

- Preparation of 4-amino-(1H)-pyrazole containing compounds as JAK kinase inhibitors, China, , ,

Metodo di produzione 17

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt

1.2 18 h, rt

1.2 18 h, rt

Riferimento

- (R)-3-(N,N-Dimethylamino)pyrrolidine derivatives as JAK3 kinase inhibitors and their preparation and use in the treatment of JAK3 kinase-mediated diseases, World Intellectual Property Organization, , ,

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane , Water ; 0.5 h, rt

Riferimento

- Preparation of heterocyclic compounds and uses thereof, World Intellectual Property Organization, , ,

Metodo di produzione 19

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 5 min, rt

1.2 1 h, rt

1.3 Reagents: Water

1.2 1 h, rt

1.3 Reagents: Water

Riferimento

- Preparation of pyrrolopyrimidine compounds and their use as janus kinase modulators, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 8 h, rt

Riferimento

- High-efficiency pyrrolopyrimidine BTK inhibitor, its preparation method and application, China, , ,

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Letteratura correlata

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

934524-10-4 (2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine) Prodotti correlati

- 2171246-03-8(2-{N-benzyl-1-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}acetic acid)

- 1805175-17-0(Ethyl 4-(difluoromethyl)-2-fluoro-5-methoxypyridine-3-carboxylate)

- 2138055-31-7(3-(Azocan-2-yl)aniline)

- 1281291-37-9(2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid)

- 178624-94-7(2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5(6H)-one)

- 2228436-87-9(1-methyl-5-6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl-1H-pyrazol-4-amine)

- 1218247-09-6(2-amino-N-cycloheptyl-N-methylpentanamide)

- 1805964-34-4(2-Aminomethyl-4-cyano-3-methylbenzoic acid)

- 1269779-50-1((3R)-3-amino-3-(4-chloro-3-methoxyphenyl)propan-1-ol)

- 1803756-34-4(Methyl 5-cyano-3-hydroxymethyl-2-(trifluoromethylthio)benzoate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:934524-10-4)2,4-dichloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Purezza:99%/99%/99%

Quantità:5g/10g/25g

Prezzo ($):243.0/440.0/856.0